molecular formula C18H18N2S B2434769 1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole CAS No. 1207024-73-4

1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole

Cat. No.: B2434769
CAS No.: 1207024-73-4
M. Wt: 294.42
InChI Key: DAIGFNFCJJKOQN-UHFFFAOYSA-N
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Description

1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with two p-tolyl groups and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylamine with carbon disulfide and potassium hydroxide to form the intermediate dithiocarbamate, which is then cyclized with formaldehyde and ammonium chloride to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)aniline
  • 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine
  • 3,5-dichloro-N-[2-(methylthio)phenyl]salicylaldimine

Uniqueness

1,5-bis(4-methylphenyl)-2-(methylsulfanyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,5-bis(4-methylphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13-4-8-15(9-5-13)17-12-19-18(21-3)20(17)16-10-6-14(2)7-11-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIGFNFCJJKOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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